Cas no 2015398-26-0 (Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)-)
![Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)- structure](https://ja.kuujia.com/scimg/cas/2015398-26-0x500.png)
Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)- 化学的及び物理的性質
名前と識別子
-
- Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)-
- (S)-2-Amino-N-((R)-1-phenylethyl)butanamide
-
- インチ: 1S/C12H18N2O/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11+/m1/s1
- InChIKey: FTHQZSQBOAQFHK-KOLCDFICSA-N
- ほほえんだ: C(N[C@@H](C1=CC=CC=C1)C)(=O)[C@@H](N)CC
Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360424-0.05g |
(2S)-2-amino-N-[(1R)-1-phenylethyl]butanamide |
2015398-26-0 | 0.05g |
$1991.0 | 2023-03-07 | ||
Enamine | EN300-360424-2.5g |
(2S)-2-amino-N-[(1R)-1-phenylethyl]butanamide |
2015398-26-0 | 2.5g |
$4648.0 | 2023-03-07 | ||
Enamine | EN300-360424-0.1g |
(2S)-2-amino-N-[(1R)-1-phenylethyl]butanamide |
2015398-26-0 | 0.1g |
$2086.0 | 2023-03-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349845-10mg |
(S)-2-Amino-N-((R)-1-phenylethyl)butanamide |
2015398-26-0 | 98% | 10mg |
¥18525 | 2023-04-08 | |
Enamine | EN300-360424-0.5g |
(2S)-2-amino-N-[(1R)-1-phenylethyl]butanamide |
2015398-26-0 | 0.5g |
$2275.0 | 2023-03-07 | ||
Enamine | EN300-360424-1.0g |
(2S)-2-amino-N-[(1R)-1-phenylethyl]butanamide |
2015398-26-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360424-10.0g |
(2S)-2-amino-N-[(1R)-1-phenylethyl]butanamide |
2015398-26-0 | 10.0g |
$10196.0 | 2023-03-07 | ||
Enamine | EN300-360424-5.0g |
(2S)-2-amino-N-[(1R)-1-phenylethyl]butanamide |
2015398-26-0 | 5.0g |
$6876.0 | 2023-03-07 | ||
Enamine | EN300-360424-0.25g |
(2S)-2-amino-N-[(1R)-1-phenylethyl]butanamide |
2015398-26-0 | 0.25g |
$2180.0 | 2023-03-07 |
Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)- 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)-に関する追加情報
Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)-: A Comprehensive Overview
Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)- (CAS No. 2015398-26-0) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the amide class of molecules, characterized by its amide functional group (-CO-NH-) and a complex substituent structure that contributes to its unique chemical and biological properties. The presence of stereochemistry at the carbon atoms in its structure adds an additional layer of complexity, making it a subject of intense study for potential therapeutic applications.
The molecular structure of Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)- consists of a butanamide backbone with an N-substituent that is linked to a (1R)-1-phenylethyl group. This specific arrangement of atoms and functional groups imparts unique physicochemical properties, such as solubility, reactivity, and metabolic stability, which are critical factors in drug design and development. The stereochemical configuration at the (2S) position further influences the compound's interaction with biological targets, making it a promising candidate for enantioselective drug therapies.
In recent years, there has been a growing interest in the development of chiral drugs due to their enhanced efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)- makes it an ideal candidate for studying the impact of molecular handedness on biological activity. Researchers have been exploring its potential as a chiral catalyst and intermediate in the synthesis of more complex pharmaceutical molecules. The compound's ability to selectively interact with specific enantiomers of biological targets has opened up new avenues in the field of asymmetric synthesis.
The pharmacological profile of Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)- has been extensively studied in various preclinical models. Initial research suggests that this compound exhibits potent inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. Its mechanism of action appears to involve selective binding to specific sites on target proteins, modulating their activity and thereby influencing cellular processes. These findings have prompted further investigation into its potential as a lead compound for the development of novel therapeutic agents.
One of the most exciting aspects of Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)- is its versatility in chemical modification. The presence of multiple functional groups provides chemists with ample opportunities to derivatize the molecule and optimize its pharmacological properties. For instance, modifications at the amide bond or the phenylethyl side chain can lead to compounds with improved solubility, bioavailability, or target specificity. This flexibility makes it an attractive scaffold for structure-based drug design efforts aimed at developing next-generation therapeutics.
The synthesis of Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)- presents both challenges and opportunities for synthetic chemists. The need to maintain stereochemical integrity throughout the synthetic process requires careful selection of reaction conditions and protecting group strategies. Advances in asymmetric synthesis techniques have made it possible to produce enantiomerically pure forms of this compound with increasing efficiency. These advancements are crucial for ensuring that subsequent pharmacological studies are conducted with well-defined molecular entities.
The role of computational chemistry in studying Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)- cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities, enzyme kinetics, and metabolic pathways, helping researchers design more effective drug candidates. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and reduce the time required to bring new therapies to market.
In conclusion, Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)- represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, stereochemical complexity, and pharmacological promise make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development efforts worldwide.
2015398-26-0 (Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)-) 関連製品
- 476644-05-0(N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)
- 2227742-47-2((3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid)
- 848470-14-4(4-Amino-2,6-Dibromo-3-Nitropyridine)
- 5780-36-9(2-(Methylthio)thiophene)
- 2227802-14-2((2S)-4-(2,6-dimethylphenyl)butan-2-ol)
- 1021041-38-2(2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide)
- 1780556-18-4(2-methyl-2,7-diazaspiro[4.5]decan-3-one)
- 2308485-22-3((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid)
- 19037-28-6(3-epi-Pregnenolone)
- 89314-87-4(N-(2,2-Dimethoxyethyl)-2-phenylacetamide)



